GA8N963Szu
Description
GA8N963Szu (CAS 239097-74-6), chemically identified as 1,2-benzoxazol-5-amine, is a heterocyclic organic compound with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol. It features a benzoxazole backbone substituted with an amine group at the 5-position. Key properties include:
- High molecular polarity due to the aromatic heterocycle and amine group.
- CYP1A2 inhibition, suggesting interactions with cytochrome P450 enzymes.
- High solubility in aqueous media (1.55 mg/mL or 0.0116 mol/L).
- Moderate bioavailability score of 0.55, reflecting balanced absorption and metabolic stability .
The compound is synthesized via a tin chloride-mediated reduction of 5-nitro-1,2-benzoxazole in hydrochloric acid, achieving a 95% yield under optimized conditions . Its structural and functional attributes make it a candidate for pharmaceutical and agrochemical research, particularly in targeting enzyme-regulated pathways.
Properties
CAS No. |
220964-74-9 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(4R)-4-hydroxy-4-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C9H11NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6,8,11H,3-4H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
STZOZPPVGWNSMC-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)[C@@H](CCC(=O)O)O |
Canonical SMILES |
C1=CC(=CN=C1)C(CCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-pyridyl)-4-hydroxybutyric acid, (4R)- typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and butyric acid derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include:
Catalysis: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-pyridyl)-4-hydroxybutyric acid, (4R)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of pyridine and butyric acid, which can be further utilized in different applications .
Scientific Research Applications
4-(3-pyridyl)-4-hydroxybutyric acid, (4R)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 4-(3-pyridyl)-4-hydroxybutyric acid, (4R)- exerts its effects involves interactions with specific molecular targets and pathways. It may act on enzymes or receptors, influencing biochemical processes within cells. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
GA8N963Szu belongs to the benzoxazole and aryl amine chemical classes. Below is a comparison with structurally and functionally analogous compounds, supported by experimental and computational data.
Table 1: Structural and Functional Comparison
| Property | This compound (CAS 239097-74-6) | 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) | 5-Nitro-1,2-benzoxazole (Precursor to this compound) |
|---|---|---|---|
| Molecular Formula | C₇H₆N₂O | C₆H₃Cl₂N₃ | C₇H₄N₂O₃ |
| Molecular Weight | 134.14 g/mol | 188.01 g/mol | 164.12 g/mol |
| Key Functional Groups | Benzoxazole, amine | Chlorinated pyrrolotriazine | Benzoxazole, nitro |
| BBB Permeability | Yes | No | Not reported |
| CYP Inhibition | CYP1A2 | Not reported | Not reported |
| Solubility | 1.55 mg/mL (high) | 0.32 mg/mL (moderate) | 0.89 mg/mL (moderate) |
| Synthetic Yield | 95% | 82% (via multi-step coupling) | N/A (precursor) |
| Bioavailability Score | 0.55 | 0.41 | 0.28 |
| Toxicity Profile | Moderate (CYP inhibition warning) | High (H315-H319-H335 hazards) | Low (no acute hazards reported) |
Key Findings:
Structural Similarities and Differences :
- This compound shares a benzoxazole core with its precursor, 5-nitro-1,2-benzoxazole , but the replacement of the nitro group with an amine enhances its polarity and bioavailability .
- In contrast, 4-chloro-5-isopropylpyrrolotriazine (CAS 918538-05-3) adopts a chlorinated pyrrolotriazine scaffold, resulting in higher molecular weight and distinct electronic properties .
Functional Performance :
- This compound’s BBB permeability and CYP1A2 inhibition distinguish it from CAS 918538-05-3, which lacks reported CNS activity but exhibits higher toxicity (H315-H319-H335 hazards) .
- The precursor, 5-nitro-1,2-benzoxazole, shows inferior bioavailability (0.28), underscoring the importance of the nitro-to-amine modification in this compound’s design .
Synthetic Accessibility :
- This compound’s synthesis is more efficient (95% yield) compared to the multi-step coupling required for CAS 918538-05-3 (82% yield), highlighting its scalability for industrial applications .
Critical Analysis:
- Solubility vs.
- Toxicity : CAS 918538-05-3’s hazards (skin/eye irritation, respiratory sensitization) restrict its therapeutic use, whereas this compound’s profile supports safer in vivo testing .
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